molecular formula C7H18Cl2N2O B1455932 1-Piperazin-1-ylpropan-2-ol dihydrochloride CAS No. 89910-53-2

1-Piperazin-1-ylpropan-2-ol dihydrochloride

Cat. No. B1455932
CAS RN: 89910-53-2
M. Wt: 217.13 g/mol
InChI Key: ADAFEYPYDWOZLJ-UHFFFAOYSA-N
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Description

1-Piperazin-1-ylpropan-2-ol dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2O . It has a molecular weight of 217.14 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Piperazin-1-ylpropan-2-ol dihydrochloride, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The InChI code for 1-Piperazin-1-ylpropan-2-ol dihydrochloride is 1S/C7H16N2O.2ClH/c1-7(10)6-9-4-2-8-3-5-9;;/h7-8,10H,2-6H2,1H3;2*1H .


Physical And Chemical Properties Analysis

1-Piperazin-1-ylpropan-2-ol dihydrochloride is a solid compound . It has a molecular weight of 217.14 .

Scientific Research Applications

Enantioselective Synthesis and CGRP Receptor Inhibition

A potent calcitonin gene-related peptide (CGRP) receptor antagonist, with a structure involving piperazine, was developed through a convergent, stereoselective, and economical synthesis. This research highlights the compound's significance in the synthesis of CGRP receptor inhibitors, showcasing its application in addressing conditions like migraines through inhibiting CGRP receptors (Cann et al., 2012).

Antidepressant and Antianxiety Properties

Novel derivatives of 1-piperazinyl compounds have been synthesized and tested for their antidepressant and antianxiety activities. These derivatives show significant potential in treating depression and anxiety, demonstrating the versatility of 1-piperazin-1-ylpropan-2-ol dihydrochloride derivatives in psychiatric disorder treatments (Kumar et al., 2017).

Antifungal Applications

Research into optically active antifungal azoles incorporating piperazine units has led to compounds with significant activity against various fungal cultures, including resistant strains. This underscores the compound's utility in developing new antifungal agents, contributing to the fight against fungal infections (Upadhayaya et al., 2004).

Synthesis of Biologically Active Compounds

An efficient synthesis of differentially protected 2-(hydroxymethyl)piperazines from 1-piperazin-1-ylpropan-2-ol dihydrochloride demonstrates its application in creating building blocks for biologically active compounds. This research is crucial for pharmaceutical development, offering a pathway to a wide range of therapeutic agents (Gao & Renslo, 2007).

Antibacterial Activities

The synthesis and evaluation of novel 1,4-disubstituted piperazines highlight their significant antibacterial properties. Such studies reveal the potential of 1-piperazin-1-ylpropan-2-ol dihydrochloride derivatives in developing new antibiotics, especially against drug-resistant bacterial strains (Shroff et al., 2022).

properties

IUPAC Name

1-piperazin-1-ylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-7(10)6-9-4-2-8-3-5-9;;/h7-8,10H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAFEYPYDWOZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCNCC1)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazin-1-ylpropan-2-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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